![molecular formula C10H14N4O B13014659 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine moiety
Preparation Methods
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be achieved through several synthetic routes One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine coreIndustrial production methods may involve multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines .
Chemical Reactions Analysis
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of viral RNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared with other similar compounds, such as:
Remdesivir: Contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib: An antitumorigenic drug with a similar structural motif.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(11)5-8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3 |
InChI Key |
PWHRWAJSSHAYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C2N1N=CN=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.